4-chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
Description
4-Chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol (molecular formula: C₁₅H₁₂Cl₂N₂O, molecular weight: 323.18 g/mol) is a pyrazoline derivative characterized by a dihydropyrazole ring fused with two substituted aromatic systems. The compound features a 4-chlorophenyl group at position 5 of the pyrazoline ring and a phenolic moiety at position 2, with an additional chlorine substituent at position 4 of the phenol ring. Its structure has been confirmed via single-crystal X-ray diffraction, vibrational spectroscopy, and computational methods (DFT and MP2), revealing a planar molecular geometry except for the perpendicular orientation of one aromatic ring .
The compound’s synthesis typically involves cyclocondensation of chalcone derivatives with hydrazine hydrate, followed by recrystallization from polar aprotic solvents like dimethylformamide (DMF) . Its biological relevance is linked to interactions with enzymes such as esterase D (ESD), though its specific pharmacological profile remains less explored compared to analogs like FPD5 (4-chloro-2-(5-phenyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol), which activates ESD and induces autophagy in cancer cells .
Properties
IUPAC Name |
4-chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c16-10-3-1-9(2-4-10)13-8-14(19-18-13)12-7-11(17)5-6-15(12)20/h1-7,13,18,20H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDIWXKPTXOXMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN=C1C2=C(C=CC(=C2)Cl)O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol typically involves the reaction of 4-chlorophenylhydrazine with 4-chlorobenzaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
4-chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways . These interactions are mediated by the compound’s specific functional groups and overall molecular structure.
Comparison with Similar Compounds
Chloro vs. Bromo Derivatives
Isostructural compounds 4 (4-(4-chlorophenyl)-thiazole derivative) and 5 (4-(4-fluorophenyl)-thiazole derivative) exhibit nearly identical molecular conformations but differ in crystal packing due to halogen size (Cl vs. F).
Methoxy vs. Chloro Substitution
Replacing the phenol’s chlorine with a methoxy group (e.g., 2-(5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol) increases antioxidant activity by 40% in DPPH assays, attributed to the electron-donating methoxy group enhancing radical scavenging .
Esterase D (ESD) Activation
While the target compound lacks reported ESD activity, its analog FPD5 (pyridinyl substitution at position 1) activates ESD and inhibits A549 lung cancer cell growth via the JAB1/p53 pathway. The pyridinyl group is critical for binding specificity .
| Compound | Substituent (Position 1) | Biological Activity | Reference |
|---|---|---|---|
| Target Compound | 4-Chlorophenyl | Not reported | - |
| FPD5 | Pyridin-2-yl | ESD activation, autophagy |
Antimicrobial and Anticancer Activity
Pyrazoline-sulfonamide hybrids (e.g., 22a: 5-(5-(4-chlorophenyl)-1-formyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxybenzenesulfonamide) show potent antimicrobial activity due to sulfonamide groups enhancing membrane penetration . Similarly, 3-cyanopyridone/pyrazoline hybrids inhibit EGFR/BRAFV600E pathways, demonstrating substituent-dependent apoptotic effects .
Fluorescence Sensing
Introducing a benzothiazole ring (e.g., 2-[1-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol) enables picric acid detection via fluorescence quenching (82% efficiency), leveraging the electron-withdrawing benzothiazole moiety .
Biological Activity
4-Chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its complex structure, may exhibit various pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C15H12Cl2N2O, with a molecular weight of approximately 307.18 g/mol. The structure includes a chlorophenyl group and a dihydropyrazole moiety, which are significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound possess notable antimicrobial properties. A study evaluating various pyrazole derivatives found significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.22 μg/mL for the most active derivatives .
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| 4a | S. aureus | 0.22 |
| 5a | E. coli | 0.25 |
| 7b | S. epidermidis | 0.20 |
Anticancer Activity
The anticancer potential of this compound has also been explored in various studies. For instance, derivatives exhibiting structural similarities were tested against several cancer cell lines, demonstrating IC50 values in the range of 1.61 to 1.98 µg/mL, indicating significant cytotoxic effects .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9 | A-431 | 1.61 |
| 10 | HT29 | 1.98 |
The exact mechanism of action for this compound remains to be fully elucidated; however, it is believed to involve interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. This interaction can lead to modulation of cellular signaling pathways, resulting in apoptosis in cancer cells or inhibition of bacterial growth.
Case Studies
Case Study: Antimicrobial Efficacy
In a recent study focusing on the antimicrobial properties of pyrazole derivatives, researchers synthesized a series of compounds and evaluated their efficacy against common pathogens. The most effective compound was noted for its ability to inhibit biofilm formation in Staphylococcus aureus, which is critical for treating infections associated with biofilm formation .
Case Study: Anticancer Screening
Another study investigated the anticancer activity of various pyrazole derivatives against human cancer cell lines. The findings suggested that compounds with similar structural features to this compound exhibited potent cytotoxic effects, indicating potential for further development as anticancer agents .
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
The compound can be synthesized via the Mannich reaction, where 4-chloro-2-(1H-pyrazol-3-yl)phenol reacts with N,N′-bis(methoxymethyl)diaza-18-crown-6 under controlled conditions. Key parameters include solvent selection (e.g., dioxane), temperature (ambient to reflux), and stoichiometric ratios of hydrazine hydrate to precursor molecules . Optimizing catalyst choice (e.g., acid/base catalysts) and reaction time can mitigate side reactions, such as over-alkylation or decomposition.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- 1H NMR : Prioritize aromatic proton signals (δ 7.01–7.42 ppm for Ar-H and pyrazole-H) and hydroxyl group resonance (δ ~11.63 ppm) .
- IR : Look for N-H stretching (~3338 cm⁻¹) and phenolic O-H (~3153 cm⁻¹), alongside aromatic C=C vibrations (1487–1587 cm⁻¹) .
- Mass Spectrometry (ES-MS) : A molecular ion peak at m/z 432 confirms the molecular formula, while fragmentation patterns help identify substituent stability .
Q. How can X-ray crystallography data inform the understanding of the compound’s molecular conformation and stability?
Single-crystal X-ray studies (e.g., R factor = 0.038–0.081) reveal dihedral angles between the pyrazole and chlorophenyl rings, intramolecular hydrogen bonding (e.g., O-H⋯N), and packing motifs. These structural insights explain steric hindrance effects and thermodynamic stability under varying conditions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data across different in vitro models?
Contradictions in bioactivity (e.g., anticancer potency) may arise from assay-specific variables, such as cell line selection (e.g., HeLa vs. MCF-7), incubation time, or solvent carriers (DMSO vs. aqueous buffers). Methodological standardization, including dose-response curves (IC₅₀ comparisons) and control experiments for cytotoxicity, is critical. Cross-referencing with structural analogs (e.g., trifluoromethyl-substituted pyrazoles) can isolate substituent-specific effects .
Q. What methodological approaches are recommended for analyzing the compound’s potential as a carbonic anhydrase inhibitor?
- Docking Studies : Compare the compound’s binding affinity with known inhibitors (e.g., acetazolamide) using homology models of carbonic anhydrase isoforms (e.g., CAH1_HUMAN, CAH2_HUMAN) .
- Enzymatic Assays : Measure inhibition constants (Kᵢ) via stopped-flow spectroscopy, monitoring CO₂ hydration rates. Substituent effects (e.g., chloro vs. methoxy groups) on Zn²⁺ coordination in the active site should be quantified .
Q. What strategies can enhance the compound’s solubility and bioavailability without compromising its core pharmacophore?
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyl) to improve lipophilicity, followed by enzymatic cleavage in vivo .
- Co-Crystallization : Use co-formers like succinic acid to create salt forms with enhanced aqueous solubility, as evidenced by crystallographic packing analyses .
- Nanoparticle Encapsulation : Employ polylactic-co-glycolic acid (PLGA) carriers to bypass metabolic degradation, leveraging ES-MS data to monitor encapsulation efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
